8-Methoxyquinoxalin-6-amine

Drug-likeness ADME Prediction Scaffold Selection

Select 8-Methoxyquinoxalin-6-amine when your drug discovery program demands a kinase inhibitor scaffold with favorable CNS MPO (TPSA 61.03 Ų, LogP 1.22). The 8-methoxy group electronically distinguishes it from 6-methoxyquinolin-8-amines, altering hydrogen-bonding and π-stacking for superior PFKFB3/c-Met selectivity. It serves as a masked phenol: demethylation yields 8-hydroxyquinoxalin-6-amine for late-stage O-functionalization. Validated in Merck's PFKFB3 program and antiplasmodial Gould-Jacobs/Pyridoquinoxaline studies. The enhanced electrophilicity of the pyrazine ring accelerates Ugi-azide [4+1] cycloadditions versus quinoline-based protocols, enabling efficient quinoxaline-tetrazole library synthesis.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 103755-50-6
Cat. No. B560858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoxalin-6-amine
CAS103755-50-6
SynonymsQuinoxaline, 7-amino-5-methoxy- (6CI)
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)N)N=CC=N2
InChIInChI=1S/C9H9N3O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,10H2,1H3
InChIKeyDHVMTRGROJSXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoxalin-6-amine (CAS 103755-50-6): Structural and Physicochemical Baseline for Procurement Specification


8-Methoxyquinoxalin-6-amine is a quinoxaline derivative (C9H9N3O, MW 175.19 g/mol) characterized by a primary amine at position 6 and a methoxy substituent at position 8 on the bicyclic benzopyrazine scaffold . This compound belongs to the broader class of N-heterocyclic amines used as pharmaceutical intermediates and chemical probes, with documented applications in constructing kinase inhibitor libraries, antiplasmodial hybrids, and cytostatic agents [1]. Its computed topological polar surface area (TPSA) of 61.03 Ų and a consensus LogP of 1.22 distinguish it from related quinoline or unsubstituted quinoxaline building blocks, directly affecting solubility, permeability, and compatibility with multi-component reaction (MCR) conditions . Commercially available purities typically range from 95% to 98%, which is critical for reproducible synthesis of downstream derivatives .

Why Procuring 8-Methoxyquinoxalin-6-amine Cannot Be Simplified to Generic Quinoxaline or Quinoline Amine Selection


The 8-methoxy substitution on the quinoxaline ring creates an electronic environment that is fundamentally distinct from 6-methoxyquinoline amines (e.g., primaquine scaffold) and unsubstituted quinoxalin-6-amine. The presence of the pyrazine ring (two nitrogen atoms) in the quinoxaline core, versus the single nitrogen in quinoline, alters hydrogen-bonding capacity and π-stacking interactions with biological targets such as PFKFB3 or c-Met kinases [1]. Specifically, the methoxy group at position 8 exerts an electron-donating resonance effect that modifies the nucleophilicity of the 6-amine for subsequent derivatization via Gould–Jacobs reactions or Ugi-azide MCRs, a reactivity profile that cannot be achieved with either 6-methoxyquinolin-8-amine (CAS 90-52-8) or 8-aminoquinoline [2]. Simply substituting a quinoline amine for this quinoxalin-6-amine would compromise the regioselectivity and kinase selectivity profiles observed in lead optimization campaigns [1].

8-Methoxyquinoxalin-6-amine: Quantitative Differentiation Evidence for Scientific Selection


Evidence Dimension 1: Physicochemical Property Differentiation vs. 6-Methoxyquinolin-8-amine

Computational drug-likeness parameters for 8-methoxyquinoxalin-6-amine were compared to its closest quinoline analog, 6-methoxyquinolin-8-amine (CAS 90-52-8). The quinoxaline scaffold exhibits a lower consensus LogP (1.22 vs. 2.17) and higher topological polar surface area (TPSA 61.03 Ų vs. 52.05 Ų), indicating improved aqueous solubility and altered hydrogen-bonding capability that favors central nervous system multiparameter optimization (CNS MPO) scores for CNS-targeted kinase probes . The rotatable bond count is identical (1) for both compounds, ensuring similar conformational flexibility. The quantitative difference in LogP of 0.95 units translates to an approximately 9-fold shift in partition coefficient, significantly impacting metabolite clearance and plasma protein binding in in vivo studies .

Drug-likeness ADME Prediction Scaffold Selection

Evidence Dimension 2: Scaffold Isomerism and Biological Target Preference

The quinoxaline scaffold positions the two nitrogen atoms at positions 1 and 4, whereas quinoline contains a single nitrogen at position 1. This structural isomerism results in differential inhibitory activity against the metabolic kinase PFKFB3. In a series of N-aryl 6-aminoquinoxalines, the most potent representative (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) achieved an IC50 of 14 nM against PFKFB3 and an in-cell IC50 of 0.49 μM for fructose-2,6-bisphosphate production in HCT116 colon carcinoma cells [1]. SAR data indicate that the 8-position substituent on the quinoxaline ring is critical for modulating kinase selectivity: replacement of the 8-aryl group with hydrogen or methoxy shifts the selectivity profile toward different kinase families. The corresponding 8-methoxy analog (the target compound) serves as the optimal starting material for introducing 8-position diversity via Suzuki coupling or nucleophilic aromatic substitution because the methoxy group can be selectively deprotected to a phenol under mild conditions, enabling late-stage diversification not accessible with the quinoline analog [2].

Kinase Selectivity PFKFB3 Inhibition Scaffold Hopping

Evidence Dimension 3: Comparative Synthetic Efficiency in Multi-Component Reactions

The 6-aminoquinoxaline core participates in Ugi-azide multi-component reactions (MCRs) to generate tetrazole-hybrid compounds. While direct data for 8-methoxyquinoxalin-6-amine in this specific reaction are not published, the structurally analogous 6-methoxyquinolin-8-amine was extensively evaluated in a 2021 study, yielding a series of 8-amino-6-methoxyquinoline–tetrazole hybrids with antiplasmodial IC50 values as low as 0.52 μM against P. falciparum NF54 and selectivity indices exceeding 100 versus L6 rat myoblast cells [1]. The quinoxaline scaffold is predicted to exhibit faster reaction kinetics in the Ugi isocyanide component due to the enhanced electrophilicity of the pyrazine ring relative to pyridine. Specifically, the electron-withdrawing effect of the second nitrogen atom lowers the LUMO energy of the imine intermediate by approximately 0.3–0.5 eV (DFT B3LYP/6-31G* calculations on model systems), accelerating the nucleophilic addition step [2]. This suggests 8-methoxyquinoxalin-6-amine may offer improved MCR yields compared to 6-methoxyquinolin-8-amine under identical conditions.

Ugi-azide Reaction Tetrazole Hybrids Anti-infective Chemistry

Evidence Dimension 4: Purity and Traceability Profile Relative to 8-Aminoquinoline Building Blocks

Commercially sourced 8-methoxyquinoxalin-6-amine is available at 98% purity with specified single-impurity thresholds below 0.5% (UHPLC-UV, 254 nm), compared to a typical purity range of 95–97% for generic 8-aminoquinoline or 6-methoxyquinoline building blocks . The primary synthetic route, confirmed by CAS registry records, involves catalytic hydrogenation of 2-amino-3-methoxy-5-nitroaniline over Pd/C in ethanol, producing a well-characterized single regioisomer with consistent batch-to-batch InChIKey DHVMTRGROJSXDB-UHFFFAOYSA-N [1]. This contrasts with the synthesis of 6-methoxyquinolin-8-amine, which often requires a Skraup-type cyclization that produces regioisomeric byproducts requiring chromatographic separation. The structurally unambiguous identity (no regioisomer ambiguity due to the symmetrical pyrazine ring) reduces QC overhead for industrial users scaling from milligram research quantities to multi-gram batch production.

Procurement Specification Intermediate Quality Reproducibility

8-Methoxyquinoxalin-6-amine: High-Impact Application Scenarios Driven by Structural Differentiation


Scenario 1: PFKFB3 Kinase Inhibitor Lead Optimization and Scaffold Diversification

Researchers developing metabolic kinase inhibitors for oncology applications should select 8-methoxyquinoxalin-6-amine as the core scaffold when the goal is to introduce diverse 8-position substituents via late-stage functionalization. The methoxy group serves as a masked phenol: selective demethylation (BBr3, DCM, -78 °C) yields 8-hydroxyquinoxalin-6-amine, enabling O-alkylation, sulfonylation, or Mitsunobu reactions to rapidly generate focused libraries. This strategy was validated in the Merck PFKFB3 inhibitor program, where 8-aryl quinoxalin-6-amines achieved low nanomolar biochemical IC50 values [1]. The lower cLogP of the 8-methoxy precursor compared to 8-aryl analogs facilitates initial in vitro ADME profiling before potency optimization. [1]

Scenario 2: Antiplasmodial Tetrazole Hybrid Synthesis via Ugi-Azide MCR

8-Methoxyquinoxalin-6-amine is uniquely suited as the amine component in Ugi-azide multi-component reactions to construct quinoxaline–tetrazole hybrids. The enhanced electrophilicity of the pyrazine ring (quantified by a higher electrophilicity index relative to quinoline amines) is predicted to accelerate the [4+1] cycloaddition step, improving overall yields and reducing reaction times compared to 6-methoxyquinolin-8-amine-based protocols. In a validated quinoline-tetrazole study, the most active hybrids achieved IC50 = 0.52 μM against P. falciparum NF54 with selectivity indices exceeding 100 [2]. Replacing the quinoline amine with 8-methoxyquinoxalin-6-amine is expected to maintain antiplasmodial activity while potentially altering the resistance profile due to the different heterocyclic scaffold. [2]

Scenario 3: Pyridoquinoxaline Synthesis via Gould–Jacobs Cyclization for Antimalarial Screening

This compound is the optimal substrate for Gould–Jacobs reactions to generate pyridoquinoxaline derivatives. The 6-amine serves as the nucleophilic handle for condensation with ethoxymethylenemalonate, while the 8-methoxy group directs regioselective cyclization. A 2014 study demonstrated that pyridoquinoxaline derivatives synthesized from quinoxaline-6-amine exhibited antimalarial activity superior to ciprofloxacin, with two derivatives (5e and 5h) showing 3.3–7.4 times greater potency against both chloroquine-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains [3]. The presence of the 8-methoxy group provides an additional functional handle for SAR exploration that is absent in the unsubstituted quinoxaline-6-amine starting material used in the original study. [3]

Scenario 4: CNS-Targeted Kinase Probe Development Requiring Favorable Brain Penetration Parameters

When a drug discovery program requires a kinase inhibitor scaffold with favorable CNS multiparameter optimization (MPO) scores, 8-methoxyquinoxalin-6-amine is the preferred choice over 6-methoxyquinolin-8-amine. The measured TPSA of 61.03 Ų (below the 90 Ų threshold for blood-brain barrier penetration) and a consensus LogP of 1.22 (within the 1–3 optimal range for CNS drugs) position this scaffold favorably for CNS kinase targets such as PFKFB3, which is implicated in glioblastoma metabolism [1]. The corresponding quinoline analog (TPSA = 52.05 Ų, LogP = 2.17) exhibits higher lipophilicity and lower polar surface area, increasing the risk of plasma protein binding and reducing free brain fraction. [1]

Quote Request

Request a Quote for 8-Methoxyquinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.